Racanisodamine, also known as anisodamine, is a bio-alkaloid with multifaceted pharmacological properties. It is primarily recognized as a muscarinic acetylcholine receptor antagonist and has been used in various therapeutic contexts. The compound has been the subject of numerous studies due to its potential in treating conditions such as myocardial injury, airway hyper-reactivity, allergic diseases, and shock1235.
The protective effects of racanisodamine in myocardial injury post-cardiac arrest are attributed to its ability to inhibit endoplasmic reticulum stress (ERS) response markers, thereby reducing cellular damage and apoptosis in rat hearts1. In the context of airway smooth muscle (ASM) cell proliferation induced by cigarette smoke extract, racanisodamine's antagonistic action on muscarinic acetylcholine receptors (mAChRs) plays a crucial role. It prevents the proliferation of ASM cells and tracheal hyper-contractility by modulating signaling pathways such as ERK, Akt, and NF-κB2. Racanisodamine hydrochloride has also been shown to suppress allergic responses by stabilizing cellular membranes and inhibiting β-hexosaminidase release and IL-4 production in IgE-antigen complex-stimulated RBL-2H3 cells3. Furthermore, anisodamine's antishock effect is linked to the activation of the α7 nicotinic acetylcholine receptor (α7nAChR), which is part of an anti-inflammatory pathway5.
Anisodamine has demonstrated significant efficacy in improving survival rates and reducing cardiomyocyte apoptosis in rats subjected to cardiac arrest and resuscitation. The study showed that anisodamine treatment led to a higher number of rats achieving return of spontaneous circulation (ROSC) and a marked decrease in the expression of proteins associated with ERS1.
In the field of respiratory health, anisodamine has been found to have protective effects against cigarette smoke extract-induced airway smooth muscle cell proliferation and tracheal contractility. The study indicated that anisodamine could prevent and reverse the hyper-contractility and high expression of contractile markers in the trachea, suggesting its potential in anti-remodeling and bronchodilation2.
Racanisodamine hydrochloride's ability to suppress degranulation and IL-4 generation in IgE-antigen complex-stimulated cells points to its potential application in the prevention and treatment of allergic diseases. The study highlighted its concentration-dependent anti-allergic activity, which was more potent than dexamethasone at certain concentrations3.
The compound has also been evaluated for its effectiveness in preserving flap necrosis after breast surgery. Patients treated with racanisodamine showed a significantly lower incidence of flap necrosis compared to the control group, indicating its protective role in surgical outcomes4.
Anisodamine's role in shock treatment, particularly its antishock effect, involves a novel pathway for activating the α7nAChR. The study demonstrated that anisodamine could improve mean arterial pressure and reduce proinflammatory cytokine production in shock-induced subjects, suggesting its therapeutic potential in shock management5.
CAS No.: 40627-96-1
CAS No.: 6358-22-1
CAS No.: 279-27-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 1001354-72-8